5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate
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Overview
Description
5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a methylamino group, and a trifluoroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-fluoro-2H-indazole-7-carboxylic acid with 4-[(methylamino)methyl]phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2H-indazole-7-carboxamide: Lacks the methylamino and trifluoroacetate groups.
4-[(Methylamino)methyl]phenylboronic acid: Lacks the indazole and trifluoroacetate moieties.
2H-indazole-7-carboxamide: Lacks the fluorine, methylamino, and trifluoroacetate groups.
Uniqueness
The presence of the fluorine atom enhances its reactivity, while the trifluoroacetate group improves its solubility and stability .
Properties
Molecular Formula |
C18H16F4N4O3 |
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Molecular Weight |
412.3 g/mol |
IUPAC Name |
5-fluoro-2-[4-(methylaminomethyl)phenyl]indazole-7-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H15FN4O.C2HF3O2/c1-19-8-10-2-4-13(5-3-10)21-9-11-6-12(17)7-14(16(18)22)15(11)20-21;3-2(4,5)1(6)7/h2-7,9,19H,8H2,1H3,(H2,18,22);(H,6,7) |
InChI Key |
PWQUVACTEMKCOS-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)N2C=C3C=C(C=C(C3=N2)C(=O)N)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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